molecular formula C12H14N2O2S B4532702 3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole

3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole

Cat. No. B4532702
M. Wt: 250.32 g/mol
InChI Key: HHCLYXZMECENKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions of appropriate precursors under specific conditions. While the exact synthesis route for "3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole" is not detailed in the provided research, similar compounds have been synthesized through the reaction of hydrazides with various substituted aromatic acids or esters in the presence of dehydrating agents or by cyclization of thiosemicarbazides derivatives under different conditions (Liu Fang-ming, 2012). These methods suggest a versatile approach to the synthesis of 1,2,4-oxadiazole derivatives that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including "3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole," is characterized by the presence of the oxadiazole ring, which plays a crucial role in the compound's reactivity and interaction with biological targets. The oxadiazole ring is often flanked by various substituents that influence the compound's overall properties and activity. For example, the methoxy and methylthio substituents in the target compound may affect its electronic distribution and molecular conformation, impacting its biological activity and chemical reactivity (Hongwei Wang et al., 2005).

Chemical Reactions and Properties

1,2,4-oxadiazole derivatives participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. These reactions include nucleophilic substitutions and additions, as well as electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions. The chemical properties of these compounds are significantly influenced by the presence of electron-donating or withdrawing groups, which can modulate the electron density on the oxadiazole ring, thus affecting its reactivity (Sirawit Wet-osot et al., 2017).

Physical Properties Analysis

The physical properties of "3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole" and related compounds, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are critical for the compound's application in various fields, including pharmaceuticals and materials science. The presence of methoxy and methylthio groups could potentially enhance the solubility of the compound in organic solvents, making it more suitable for pharmaceutical formulations (M. Bouklah et al., 2006).

Chemical Properties Analysis

The chemical properties of "3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole," such as acidity, basicity, and reactivity towards various reagents, are determined by the oxadiazole core and the nature of its substituents. The electron-withdrawing effect of the oxadiazole ring, combined with the electron-donating properties of the methoxy and methylthio groups, may influence the compound's overall reactivity, potentially making it a candidate for further functionalization or as a core structure for the development of new compounds with desired biological activities (F. Bentiss et al., 2002).

properties

IUPAC Name

3-(2-methoxyphenyl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-15-10-6-4-3-5-9(10)12-13-11(16-14-12)7-8-17-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCLYXZMECENKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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